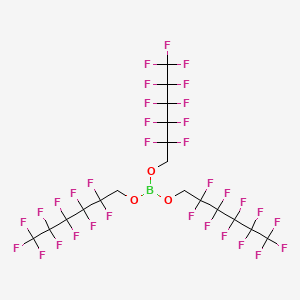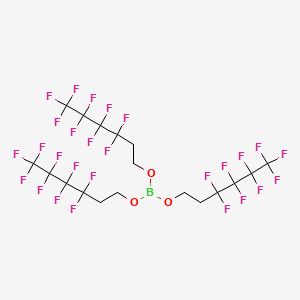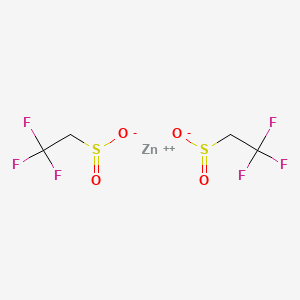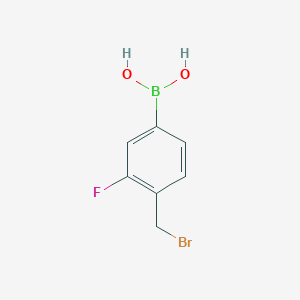![molecular formula C4F12N2NiO8S4 B8017981 Bis[bis(trifluoromethylsulfonyl)amino]nickel](/img/structure/B8017981.png)
Bis[bis(trifluoromethylsulfonyl)amino]nickel
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis[bis(trifluoromethylsulfonyl)amino]nickel is a coordination compound that features nickel as the central metal atom coordinated to two bis(trifluoromethylsulfonyl)amino ligands. This compound is known for its unique properties, including high thermal stability and significant electrochemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bis[bis(trifluoromethylsulfonyl)amino]nickel typically involves the reaction of nickel salts with bis(trifluoromethylsulfonyl)amine. One common method is to react nickel(II) chloride with bis(trifluoromethylsulfonyl)amine in an organic solvent such as acetonitrile under an inert atmosphere. The reaction is usually carried out at room temperature, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as column chromatography and crystallization are employed to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Bis[bis(trifluoromethylsulfonyl)amino]nickel undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of nickel.
Reduction: It can be reduced to lower oxidation states or even to metallic nickel.
Substitution: Ligand exchange reactions where the bis(trifluoromethylsulfonyl)amino ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often use solvents like acetonitrile or dichloromethane and may require heating or the presence of a catalyst.
Major Products
Oxidation: Higher oxidation state nickel complexes.
Reduction: Lower oxidation state nickel complexes or metallic nickel.
Substitution: Nickel complexes with different ligands.
Applications De Recherche Scientifique
Bis[bis(trifluoromethylsulfonyl)amino]nickel has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including cross-coupling and polymerization reactions.
Biology: Investigated for its potential use in bioinorganic chemistry and as a model compound for studying nickel-containing enzymes.
Medicine: Explored for its potential in drug delivery systems and as a component in diagnostic imaging agents.
Industry: Utilized in the development of advanced materials, including high-performance batteries and electrochemical devices.
Mécanisme D'action
The mechanism by which bis[bis(trifluoromethylsulfonyl)amino]nickel exerts its effects involves coordination chemistry principles. The nickel center can undergo various oxidation and reduction processes, facilitating electron transfer reactions. The bis(trifluoromethylsulfonyl)amino ligands stabilize the nickel center and influence its reactivity. Molecular targets include substrates in catalytic reactions and biological molecules in medicinal applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(trifluoromethanesulfonyl)imide: Known for its use in ionic liquids and as a strong acid.
Nickel bis(trifluoromethanesulfonyl)imide: Similar coordination compound with different ligands.
Nickel triflate: Another nickel coordination compound with triflate ligands.
Uniqueness
Bis[bis(trifluoromethylsulfonyl)amino]nickel is unique due to its high thermal stability and electrochemical properties. The presence of bis(trifluoromethylsulfonyl)amino ligands imparts distinct reactivity and stability compared to other nickel coordination compounds.
Propriétés
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;nickel(2+) |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2F6NO4S2.Ni/c2*3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/q2*-1;+2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFUSIQAHVPEYFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Ni+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4F12N2NiO8S4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
619.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[2-(Bromomethyl)-5-fluorophenyl]boronic acid](/img/structure/B8017925.png)






![2-Thia-6-azaspiro[3.4]octane 2,2-dioxide hemioxalate](/img/structure/B8018002.png)


